Product packaging for Oct-7-enylboronic acid(Cat. No.:CAS No. 1198772-66-5)

Oct-7-enylboronic acid

Cat. No.: B599090
CAS No.: 1198772-66-5
M. Wt: 156.032
InChI Key: NWZXPKHHIAAANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-7-enylboronic acid is an organoboron compound featuring a terminal alkene chain, making it a versatile building block in synthetic organic chemistry and materials science research. Its primary research value lies in its role as a key reagent in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this widely used reaction, alkenylboronic acids like this compound react with organic halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This mechanism involves oxidative addition, transmetalation, and reductive elimination steps . Furthermore, the boronic acid functional group can form reversible covalent complexes with diols, such as those found in sugars, which is the basis for developing sensors, hydrogels, and targeted drug-delivery systems . This diol-binding mechanism is pH-dependent, allowing for applications in stimuli-responsive materials . The combination of an alkenyl group and a boronic acid on a linear chain provides a unique handle for further functionalization through thiol-ene chemistry or other reactions, expanding its utility in polymer science and bioconjugation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BO2 B599090 Oct-7-enylboronic acid CAS No. 1198772-66-5

Properties

IUPAC Name

oct-7-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZXPKHHIAAANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681529
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198772-66-5
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oct 7 Enylboronic Acid and Analogs

Hydroboration-Based Synthesis of Alkenylboronic Acids

Hydroboration is a powerful and widely used method for the preparation of organoboranes. The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For a substrate like 1,7-octadiene (B165261), selective hydroboration of one of the terminal alkene groups is required to produce oct-7-enylboronic acid. acs.orgscielo.br

The foremost challenge in the hydroboration of a non-conjugated diene like 1,7-octadiene is achieving monohydroboration with high regioselectivity. The reaction should ideally target one of the two equivalent terminal double bonds and place the boron atom at the terminal (anti-Markovnikov) position. libretexts.orgorganic-chemistry.org

Several strategies are employed to control the regioselectivity:

Sterically Hindered Boranes : The use of bulky hydroborating agents enhances selectivity for the less sterically hindered carbon atom of the double bond. Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN), dicyclohexylborane, and thexylborane are highly effective in directing the boron to the terminal position of an α-olefin. organic-chemistry.orgacs.orgiupac.org For 1,7-octadiene, reaction with one equivalent of thexylborane can lead to the formation of a polymeric organoborane intermediate, which upon subsequent processing can yield the desired product. acs.orgacs.org

Catalyst-Controlled Hydroboration : Transition metal catalysis offers an alternative for controlling regioselectivity. Catalysts based on cobalt, nickel, rhodium, and iridium can direct the hydroboration of alkenes. chinesechemsoc.orgthieme-connect.comrsc.org For instance, cobalt and nickel complexes with phosphine (B1218219) ligands have been used to catalyze the monohydroboration of conjugated dienes with catecholborane. nih.govresearchgate.net While 1,7-octadiene is non-conjugated, similar principles of catalyst control can be applied to achieve selective monohydroboration.

Reagent Control : The choice of borane (B79455) reagent itself influences the reaction. Catecholborane (1,3,2-benzodioxaborole) is a versatile reagent that can be used for the hydroboration of alkenes and alkynes. acs.org Its reaction with terminal alkenes generally proceeds with high anti-Markovnikov selectivity. researchgate.net Subsequent hydrolysis or transesterification of the resulting catecholboronate ester yields the boronic acid or other esters.

ReagentSubstrateKey FeaturesOutcome
Thexylborane1,7-OctadieneForms a polymeric organoborane intermediate upon reaction. acs.orgacs.orgSelective monohydroboration at the terminal position.
9-BBNTerminal AlkenesHigh steric bulk leads to excellent anti-Markovnikov selectivity. organic-chemistry.orgForms a stable B-alkyl-9-BBN adduct.
CatecholboraneTerminal AlkenesCan be used uncatalyzed or with transition metal catalysts. acs.orgProduces stable catecholboronate esters.

A fundamental characteristic of the hydroboration reaction is its stereospecificity. The addition of the boron and hydrogen atoms across the double bond occurs in a syn fashion, meaning both atoms add to the same face of the alkene. libretexts.orgorganic-chemistry.org This concerted mechanism proceeds through a four-membered ring transition state. For the synthesis of this compound from 1,7-octadiene, where no new chiral center is formed at the borylated carbon, this aspect is straightforward. However, for analogs where the double bond is internal or substituted to create a stereocenter, the syn-addition dictates the relative stereochemistry of the product. Furthermore, enantioselective hydroboration can be achieved using chiral boranes or, more commonly, through transition-metal catalysis with chiral ligands, providing access to enantiomerically enriched alkylboronic esters. thieme-connect.comresearchgate.net

Palladium-Catalyzed Borylation Strategies

Palladium catalysis has revolutionized the synthesis of organoboron compounds, offering mild and functional-group-tolerant methods for the formation of carbon-boron bonds. beilstein-journals.orgnih.gov These strategies can either build the alkenylboronate from a pre-functionalized carbon skeleton or directly functionalize an unactivated alkene.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronic esters from organic halides or triflates with a diboron (B99234) reagent. organic-chemistry.orgwikipedia.orgrsc.org To synthesize an ester of this compound, a suitable starting material would be an oct-7-enyl halide (e.g., 8-bromo-1-octene (B45317) or 8-iodo-1-octene) or an oct-7-enyl triflate.

The reaction is typically performed with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. researchgate.net Common catalysts include complexes like PdCl₂(dppf) or PdCl₂(PPh₃)₂. The reaction proceeds with retention of the double bond geometry and tolerates a wide array of functional groups, making it a highly reliable and versatile method. organic-chemistry.orgwikipedia.org

ComponentExampleRole
Substrate8-bromo-1-octene, Alkenyl TriflatesSource of the alkenyl group. organic-chemistry.orgwikipedia.org
Boron ReagentBis(pinacolato)diboron (B₂pin₂)Provides the boryl moiety. nih.govorganic-chemistry.org
CatalystPdCl₂(dppf), PdCl₂(PPh₃)₂Catalyzes the C-B bond formation. organic-chemistry.orgwikipedia.org
BaseKOAc, KOPhenoxideActivates the diboron reagent. nih.govorganic-chemistry.org
SolventToluene (B28343), DioxaneReaction medium.

More recently, methods for the direct palladium-catalyzed C-H borylation of alkenes have emerged, offering a more atom-economical route that avoids the need for pre-functionalized substrates like halides or triflates. nih.govrsc.org A notable example is the "boryl-Heck" reaction, which converts terminal alkenes into trans-alkenyl boronic esters. organic-chemistry.orgnih.gov

This process utilizes an electrophilic boron reagent, such as catecholchloroborane (catBCl), and a palladium catalyst. organic-chemistry.org The reaction applied to 1,7-octadiene would selectively borylate one of the terminal C-H bonds of the double bond, directly yielding a derivative of this compound. This approach shows excellent regio- and stereoselectivity, providing the trans-alkenyl product while avoiding common side reactions like over-borylation or alkene reduction. nih.gov

Other Synthetic Routes to Alkenylboronic Acid Derivatives

Beyond the mainstream hydroboration and palladium-catalyzed methods, several other strategies have been developed for the synthesis of alkenylboronic acids and their esters.

Copper-Catalyzed Borylation : Copper catalyst systems have been shown to be effective for the borylation of alkenes. For example, a Cu/TEMPO catalyst system can achieve the direct functionalization of both aromatic and aliphatic terminal alkenes with pinacol (B44631) diboron. organic-chemistry.org

Rhodium-Catalyzed Dehydrogenative Borylation : Rhodium complexes can catalyze the dehydrogenative borylation of terminal alkenes with diboron reagents, which forms a vinylboronic ester without the need for a halide starting material. rsc.org

Iron-Catalyzed Hydroboration : In the quest for more sustainable catalysts, iron complexes have been developed for the hydroboration of alkenes, providing an anti-Markovnikov product. chinesechemsoc.org

Metal-Free Hydroboration : Certain organocatalysts, such as tropylium (B1234903) salts or carboxylic acids, can promote the hydroboration of alkynes and alkenes with pinacolborane, offering a metal-free alternative. organic-chemistry.org

Zirconium-Catalyzed Reactions : Hydrozirconation of terminal alkenes with Schwartz's reagent, followed by borylation, is another route to access alkylboranes, which can be adapted for alkenylborane synthesis. rsc.org

These alternative routes continue to expand the toolkit available to synthetic chemists for the preparation of this compound and its structurally diverse analogs.

Chemical Reactivity and Transformation Mechanisms of Oct 7 Enylboronic Acid

Cross-Coupling Reactions

The boronic acid group in Oct-7-enylboronic acid is a key functional handle for participation in various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. rsc.org this compound serves as an effective coupling partner in these reactions, allowing for the introduction of the oct-7-enyl group into a wide array of organic molecules. rsc.org This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagent. rsc.org

A practical application of this compound in Suzuki-Miyaura coupling is found in the synthesis of complex macrocyclic compounds intended for the treatment of medical disorders. justia.com For instance, it has been used to introduce the oct-7-enyl side chain onto a substituted indazole core, a key step in the synthesis of potential therapeutic agents. justia.com In a specific example, tert-butyl 2-(3-acetyl-5-bromo-7-(oct-7-enyl)-1H-indazol-1-yl)acetate was coupled with this compound using a palladium catalyst, Pd(dppf)Cl2, and potassium phosphate (B84403) (K3PO4) as the base in a mixture of toluene (B28343) and water at 100°C. justia.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwiley.comlibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (R¹-PdII-X). nih.govwiley.com The reactivity of the halide is a critical factor, with the rate of oxidative addition typically following the order I > Br > Cl. researchgate.net

Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium(II) center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). rsc.org Two primary pathways have been proposed for transmetalation: the "boronate pathway," where the base activates the boronic acid first, and the "oxo-palladium pathway," where the base reacts with the palladium complex to form a more reactive alkoxo-palladium species. rsc.org Mechanistic studies suggest that for alkenylboranes, the formation of a boronate intermediate is a key part of the process. rsc.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) intermediate, regenerating the palladium(0) catalyst and completing the cycle. nih.govwiley.com This step generally proceeds with retention of the stereochemistry of the coupling partners. libretexts.org

The choice of ligands and bases significantly impacts the efficiency and selectivity of the Suzuki-Miyaura coupling.

Ligands: The ligands coordinated to the palladium center are critical for stabilizing the catalyst and modulating its reactivity. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, have been shown to be highly effective. libretexts.orgnih.gov These ligands promote the formation of monoligated Pd(0) species, which are believed to be the active catalytic species and undergo oxidative addition more rapidly than more coordinated complexes. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, exhibiting high catalytic activity for the coupling of various aryl and alkenylboronic acids. researchgate.net The steric and electronic properties of the ligand can also influence the stereochemical outcome of the reaction, for instance, in preventing the isomerization of Z-alkenyl halides during coupling. organic-chemistry.org

Ligand TypeGeneral Effect on Suzuki-Miyaura Coupling
Triarylphosphines (e.g., PPh₃)Early and widely used, effective for many standard couplings. libretexts.org
Dialkylbiaryl PhosphinesBulky and electron-rich, promote fast oxidative addition and are effective for challenging substrates. nih.gov
N-Heterocyclic Carbenes (NHCs)Highly active and stable, suitable for a broad range of substrates including aryl chlorides. researchgate.net
P(o-Tol)₃Can help retain the stereochemistry of Z-alkenyl halides. organic-chemistry.org
BaseCommon Applications/Observations
Potassium Carbonate (K₂CO₃)Frequently used, effective in many Suzuki-Miyaura couplings. nih.gov
Potassium Phosphate (K₃PO₄)A common and effective base, often used in challenging couplings. justia.comnih.gov
Sodium tert-Butoxide (NaO-t-Bu)Can enhance conversion and minimize side reactions in specific cases. organic-chemistry.org

Other Metal-Catalyzed Coupling Reactions

While palladium catalysis is dominant, other metals can also mediate coupling reactions involving alkenylboronic acids. For example, copper(I) has been shown to facilitate the Suzuki coupling of challenging 2-heterocyclic boronates, which often give low conversions with palladium catalysis alone. science.gov This suggests the potential for copper-mediated or co-catalyzed reactions to broaden the scope of couplings with reagents like this compound.

Addition Reactions Involving the Alkenyl Moiety

The terminal double bond in this compound provides a site for various addition reactions, allowing for further functionalization of the molecule.

Radical Additions and 1,2-Migration Phenomena

The alkenyl group of boronic esters can participate in radical addition reactions. These reactions can initiate a cascade of events, including intramolecular hydrogen atom transfer (HAT) and 1,2-migration of a group from the boron atom to the adjacent carbon. researchgate.netacs.org

In a representative transformation, a radical (e.g., a perfluoroalkyl radical) adds to the double bond of an alkenyl boronate complex. researchgate.net This is followed by an intramolecular hydrogen atom transfer, which generates a new radical center. Subsequent single-electron oxidation and a 1,2-migration of an alkyl or aryl group from the boron to the carbon results in the formation of a functionalized organoboronic ester. researchgate.netacs.org These types of reactions allow for the simultaneous functionalization of the alkene and the formation of new carbon-carbon bonds at the carbon atom originally attached to the boron. researchgate.netacs.org Such processes highlight the dual reactivity of alkenylboronic acids and their derivatives, enabling complex molecular architectures to be constructed in a controlled manner. wiley.comsioc-journal.cnnih.gov

Conjugate Additions and Cycloaddition Reactions

This compound possesses two key reactive sites: the vinylboronic acid moiety and the terminal alkene. This dual functionality allows it to participate in a variety of transformations, including conjugate additions and cycloaddition reactions.

The vinylboronic acid group is particularly well-suited for 1,4-conjugate addition reactions to α,β-unsaturated systems, a process often catalyzed by transition metals like rhodium or palladium. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netorganic-chemistry.org This reaction type is a powerful method for carbon-carbon bond formation. For instance, in the synthesis of prostaglandin (B15479496) analogues, trans-oct-1-enylboronic acid has been used in a metal-catalyzed 1,4-conjugate addition to a substituted cyclopentenone, demonstrating its utility in constructing complex molecular frameworks. google.com The general mechanism for a palladium-catalyzed conjugate addition involves the formation of an organopalladium species, which then adds across the double bond of an activated alkene. beilstein-journals.org

The terminal double bond of this compound can undergo cycloaddition reactions. While specific examples involving this compound are not prevalent in the literature, the terminal alkene functionality is known to participate in reactions such as the Diels-Alder reaction or [3+2] dipolar cycloadditions. mdpi.comnih.gov These reactions would allow for the construction of cyclic and heterocyclic systems, leaving the boronic acid moiety intact for subsequent cross-coupling reactions. For example, the reaction of a terminal alkene with an azide (B81097) can proceed via a [3+2] cycloaddition to form a triazole ring. nih.gov

Derivatization and Functionalization of the Boronic Acid Moiety

The boronic acid group of this compound is readily converted into other functional groups, enhancing its stability, modifying its reactivity, and facilitating its purification. The most common derivatizations include the formation of boronic esters and organotrifluoroborates.

Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines) and are often hygroscopic, which can complicate their purification and handling. sciforum.netwiley-vch.de Conversion to boronic esters, particularly pinacol esters (2-(oct-7-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a common strategy to obtain more stable, soluble, and easily purified compounds. nih.govmdpi.comsci-hub.se

The formation of a pinacol ester is an equilibrium reaction between the boronic acid and a diol, such as pinacol. researchgate.net To drive the reaction to completion, the water produced during the esterification is typically removed, either azeotropically with a Dean-Stark apparatus or by using a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄). sciforum.netrsc.org These esters are generally stable to chromatography, making them highly valuable in multi-step syntheses. frontierspecialtychemicals.com

Table 1: General Conditions for Pinacol Ester Formation from Boronic Acids
Reactant 1Reactant 2SolventDehydrating Agent/MethodTypical ConditionsReference
This compoundPinacolDiethyl ether or TolueneMagnesium Sulfate (MgSO₄)Room Temperature, overnight sciforum.netrsc.org
This compoundPinacolTolueneDean-Stark (azeotropic removal of H₂O)Reflux sciforum.net

Transformations to Organotrifluoroborates

Another important derivative of boronic acids is the corresponding potassium organotrifluoroborate salt. These salts are typically crystalline, air-stable, and moisture-stable solids, which makes them easier to handle, purify, and store than the parent boronic acids. sigmaaldrich.com

The conversion is generally achieved by reacting the boronic acid, or its pinacol ester, with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgwiley-vch.de The resulting potassium oct-7-enyltrifluoroborate precipitates from the reaction mixture and can be isolated by filtration. These trifluoroborate salts are competent nucleophiles in various cross-coupling reactions and can offer unique reactivity compared to the corresponding acids or esters. nih.govsigmaaldrich.com The transformation is often used to purify crude boronic acids, as the crystalline nature of the trifluoroborate salt allows for easy separation from impurities. organic-chemistry.org

Stereochemical Control in this compound Transformations

Controlling stereochemistry is a central theme in modern organic synthesis. In reactions involving this compound, stereocontrol can be exerted through two main strategies: substrate control, where the inherent geometry of the alkene dictates the product's stereochemistry, and catalyst control, where a chiral catalyst directs the formation of a specific stereoisomer.

Substrate-controlled reactions are common in Suzuki-Miyaura cross-couplings, where the stereochemistry of the double bond in the alkenylboronic acid is typically retained in the coupled product. richmond.edu For example, if the (E)-isomer of this compound is used in a cross-coupling reaction, the (E)-configuration of the double bond is generally preserved in the resulting diene or styrenyl product.

Catalyst-controlled asymmetric reactions enable the formation of chiral products from achiral starting materials. Research has shown that chiral palladium complexes can catalyze the asymmetric ring-opening of oxabicyclic alkenes with alkenylboronic acids. thieme-connect.com In one study, the reaction of (E)-oct-1-enylboronic acid with an oxabicyclic alkene in the presence of a chiral palladacycle catalyst afforded the ring-opened product with high yield and significant enantioselectivity. thieme-connect.com This demonstrates that the nucleophilic addition of the alkenylboronic acid can be rendered asymmetric through the influence of a chiral ligand on the metal center.

Table 2: Example of Catalyst-Controlled Asymmetric Reaction with (E)-oct-1-enylboronic acid thieme-connect.com
Alkenylboronic AcidSubstrateCatalyst SystemSolventTemperatureYield (%)Enantiomeric Excess (ee %)
(E)-oct-1-enylboronic acid7-oxabicyclo[2.2.1]hept-2-ene derivativeChiral Palladacycle / Cs₂CO₃CH₂Cl₂0 °C7576

This ability to control the stereochemical outcome makes this compound and its derivatives powerful tools for the stereoselective synthesis of complex organic molecules. nih.gov

Advanced Synthetic Applications of Oct 7 Enylboronic Acid in Complex Molecule Construction

Building Blocks for Natural Product Synthesis

The terminal alkenylboronic acid functionality of oct-7-enylboronic acid is particularly well-suited for the synthesis of long-chain, complex natural products, especially those of marine origin. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the principles of its application can be understood through the broader context of terminal alkenylboronic acids in total synthesis.

One of the most powerful applications of terminal alkenylboronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds with high efficiency and stereoselectivity. In the context of natural product synthesis, this compound can serve as a key fragment for introducing an eight-carbon chain with a terminal double bond. This is particularly useful for the synthesis of polyketides and fatty acid-derived natural products that often feature such structural motifs.

For instance, in the synthesis of a hypothetical marine-derived macrolide, this compound could be coupled with a vinyl or aryl halide partner, effectively elongating a carbon skeleton. The terminal alkene of the oct-7-enyl group can then be further functionalized through various reactions like epoxidation, dihydroxylation, or metathesis to build in additional complexity and stereocenters, which are characteristic of many natural products.

ReagentReaction TypeApplication in Natural Product Synthesis
This compoundSuzuki-Miyaura CouplingIntroduction of an eight-carbon chain with a terminal alkene.
Intermediate AlkeneEpoxidationFormation of epoxides for further nucleophilic attack.
Intermediate AlkeneDihydroxylationCreation of diols with controlled stereochemistry.
Intermediate AlkeneOlefin MetathesisRing-closing metathesis to form macrocycles.

The Matteson homologation, a process for the stereocontrolled extension of boronic esters, provides another avenue for the application of related building blocks in synthesizing marine natural products. mdpi.comnih.gov While not a direct application of this compound itself, the principles highlight the utility of boronic acids in the iterative construction of complex carbon chains with precise stereochemical control, a common challenge in natural product synthesis. mdpi.comnih.gov

Construction of Heterocyclic Scaffolds

The dual functionality of this compound also lends itself to the construction of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. The terminal alkene and the boronic acid can participate in a variety of cyclization reactions to form rings containing nitrogen, oxygen, or other heteroatoms.

One potential application is in intramolecular amination or etherification reactions. For example, if a nitrogen or oxygen nucleophile is tethered to the carbon backbone, the terminal alkene can undergo a palladium-catalyzed intramolecular cyclization, such as a Wacker-type cyclization, to form nitrogen- or oxygen-containing heterocycles. The boronic acid moiety could either be a precursor to the necessary carbon chain or participate in subsequent transformations.

Furthermore, the boronic acid group can direct cyclization reactions. For instance, in a tandem reaction sequence, the boronic acid could first participate in a cross-coupling reaction to assemble a linear precursor, which then undergoes an intramolecular cyclization involving the terminal alkene. This strategy allows for the rapid assembly of complex heterocyclic systems from relatively simple starting materials. The construction of nitrogen-containing heterocycles through various C-H bond functionalization strategies is an active area of research where versatile building blocks like this compound could find application. nih.govresearchgate.net

Reaction TypeHeterocyclic ScaffoldRole of this compound
Intramolecular AminationPyrrolidines, PiperidinesThe alkene serves as the point of cyclization.
Intramolecular EtherificationTetrahydrofurans, TetrahydropyransThe alkene participates in the ring-forming reaction.
Tandem Cross-Coupling/CyclizationFused HeterocyclesThe boronic acid facilitates the initial bond formation.

Applications in Medicinal Chemistry Building Block Synthesis

In medicinal chemistry, the development of novel building blocks is crucial for the synthesis of new drug candidates. This compound can be utilized to create unique and valuable synthons for drug discovery programs. The long alkyl chain can impart lipophilicity, which can be important for membrane permeability and target engagement, while the terminal alkene and boronic acid provide handles for further chemical modification.

The boronic acid functional group itself is a key pharmacophore in a number of approved drugs and clinical candidates, known for its ability to form reversible covalent bonds with serine proteases and other enzymes. While this compound is not a typical warhead for this purpose, its derivatives could be designed to target specific enzymes.

More commonly, the terminal alkene can be transformed into a variety of functional groups to generate a library of related compounds for structure-activity relationship (SAR) studies. For example, oxidation of the alkene can lead to aldehydes, carboxylic acids, or epoxides, each of which can be further elaborated. The Suzuki-Miyaura coupling of this compound with heteroaromatic halides is a powerful method for creating building blocks that combine a lipophilic tail with a polar, aromatic headgroup, a common feature in many drug molecules. The synthesis of constrained amidoboronic acids using amphoteric boron-containing building blocks highlights the ongoing innovation in creating novel boronic acid derivatives for medicinal chemistry. ox.ac.uk

Functionalization of AlkeneResulting Functional GroupPotential Medicinal Chemistry Application
OzonolysisAldehydePrecursor for reductive amination to introduce amines.
OxidationCarboxylic AcidCan be converted to amides or esters.
EpoxidationEpoxideCan be opened with various nucleophiles to introduce diversity.
HydroformylationAldehyde/AlcoholIntroduction of a one-carbon extension with an oxygen functional group.

The development of novel pharmacophores is a key aspect of drug design. arxiv.orgnih.gov The versatile reactivity of this compound allows for its incorporation into diverse molecular scaffolds that can be explored for various biological targets.

Methodological Approaches in Structural Analysis of Alkenylboronic Acids

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for probing the electronic and structural properties of alkenylboronic acids and for studying their reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into molecular structure, bonding, and dynamic processes. unipd.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for characterizing boron-containing compounds. researchgate.net The boron nucleus is NMR-active and its chemical shift is highly sensitive to its coordination environment and hybridization state. researchgate.netutexas.edu This sensitivity allows for detailed mechanistic studies of reactions involving boronic acids.

Mechanistic Insights from ¹¹B NMR: A key application of ¹¹B NMR is distinguishing between the trigonal planar, sp²-hybridized boronic acid and the tetrahedral, sp³-hybridized boronate ester or boronate complex. nsf.gov This change in hybridization results in a significant upfield shift in the ¹¹B NMR spectrum, providing a clear signal for complexation or reaction. nsf.gov By monitoring these chemical shifts, researchers can study binding events, determine the stoichiometry of complexes, and probe reaction intermediates. researchgate.netutexas.edu For instance, the interaction of phenylboronic acids with diols has been comprehensively studied using ¹¹B NMR to monitor the transformation from the boronic acid to the boronate ester. nsf.govacs.org This technique is crucial for understanding the mechanism of boronic acid-based sensors and catalysts. utexas.edu

Probing Acidity and Reactivity: The pKa of boronic acids can be determined by monitoring the ¹¹B NMR chemical shift as a function of pH. nsf.govacs.org This is vital because the reactivity of boronic acids is often pH-dependent, with complexation being more favorable at pH values above the pKa. nsf.gov Furthermore, ¹¹B NMR can be used to observe the formation of transient species, such as acyloxyboron intermediates in amidation reactions, providing direct evidence for proposed reaction pathways. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules, making it useful for identifying functional groups and studying bonding changes during a reaction. In the context of boronic acids, IR can be used to confirm the presence of the B-O-H and O-H stretching bands. Mechanistic studies have utilized IR spectroscopy to investigate the structure of complexes formed between boronic acids and other molecules, such as the dehydration of boronic acid-amine complexes to form boroxines. wiley-vch.de

Spectroscopic TechniqueInformation Gained for Mechanistic StudiesTypical Application
¹¹B NMR Spectroscopy - Boron hybridization state (sp² vs. sp³)- Formation and stoichiometry of boronate complexes- Reaction kinetics and intermediates- pKa determination- Studying binding of boronic acids to diols and carbohydrates- Investigating the mechanism of catalytic reactions- Probing pH-dependent equilibria
¹H & ¹³C NMR Spectroscopy - Structural confirmation of organic backbone- Monitoring changes in the alkenyl group during reactions- Determining regioselectivity and stereoselectivity- Characterizing products of cross-coupling reactions- Analyzing hydroalkenylation of alkenes with alkenylboronic acids researchgate.net
Infrared (IR) Spectroscopy - Identification of key functional groups (O-H, B-O)- Studying hydrogen bonding interactions- Confirming structural changes in complexes- Characterizing boronic acid-amine complexes- Verifying the presence of boroxine (B1236090) structures wiley-vch.de

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation, purification, and analysis of reaction mixtures containing alkenylboronic acids and their derivatives. asccollegekolhar.in Given that boronic acids and their esters can be challenging to purify due to their polarity and potential for decomposition on standard silica (B1680970) gel, specialized methods are often employed. researchgate.net

Column Chromatography: Flash column chromatography is the most common method for purifying organic compounds. moravek.com However, for boronic esters like pinacolates, which may streak or decompose on silica, the use of silica gel impregnated with boric acid has been shown to be an effective strategy, suppressing over-adsorption and improving recovery. researchgate.net This method is particularly beneficial for isolating valuable, enantioenriched tertiary allylic boronic esters. researchgate.net The purification of products from reactions involving alkenylboronic acids, such as in conjugate additions or cross-coupling reactions, routinely relies on flash chromatography. mdpi.comthieme-connect.de

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. wiley-vch.de Similar to column chromatography, boric acid-treated silica plates can improve the chromatographic behavior of boronic esters on TLC. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity and enantiomeric excess of chiral products. excedr.com For example, the enantioselectivity of organocatalyzed conjugate additions of alkenylboronic acids is typically determined by chiral HPLC analysis of the products. mdpi.com

Chromatographic TechniquePrimary Use for Alkenylboronic AcidsKey Considerations
Flash Column Chromatography Purification of crude reaction mixtures to isolate the desired product. mdpi.comStandard silica gel can cause degradation; boric acid-treated silica is often used for boronic esters to improve yields. researchgate.net
Thin-Layer Chromatography (TLC) Monitoring reaction progress and optimizing purification conditions. wiley-vch.deVisualized with UV light or chemical stains like potassium permanganate. wiley-vch.de
High-Performance Liquid Chromatography (HPLC) Purity assessment and determination of enantiomeric excess for chiral compounds. mdpi.comRequires appropriate chiral stationary phases for separating enantiomers.
Gas Chromatography (GC) Separation and analysis of volatile compounds. asccollegekolhar.inSuitable for analyzing compounds that can be vaporized without decomposition.

Crystallographic Studies of Boron Complexes

X-ray crystallography provides unambiguous, three-dimensional structural information of molecules in the solid state. diva-portal.org It is the definitive method for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of boronic acid complexes. mdpi.com

The study of boronic acid crystal structures reveals that they often form dimeric or polymeric structures in the solid state through hydrogen bonding between the hydroxyl groups. wiley-vch.dewiley-vch.de Crystallographic analysis is particularly insightful for understanding how boronic acids interact with other molecules to form stable complexes.

Boronic Acid-Ligand Complexes: Crystal structures of boronic acids complexed with diols, amino acids, or other ligands confirm the formation of cyclic boronate esters and reveal the tetrahedral coordination geometry at the boron atom. nih.gov For example, the crystal structure of phenylboronic acid complexed with an aminophenolic compound showed an unusually high degree of tetrahedral character at the boron atom, consistent with the high stability of the complex in solution. nih.gov

Enzyme-Inhibitor Complexes: X-ray crystallography has been instrumental in drug discovery by revealing how boronic acid-based inhibitors bind to the active sites of enzymes. nih.gov The crystal structure of the proteasome inhibitor bortezomib (B1684674) in complex with the yeast 20S proteasome established its binding mode and specificity. nih.gov Similarly, studies on vaborbactam (B611620) binding to penicillin-binding proteins (PBPs) have used crystallography to reveal the covalent interactions and hydrogen bonding network responsible for its inhibitory activity. nih.govnih.gov These structural insights are essential for the rational design of new and improved therapeutic agents. nih.gov

The goal of many crystallographic studies is not only to present new crystal structures but also to discuss the nature of the interactions within them, such as the coordination of the boron center and its Lewis acid properties. mdpi.com

Theoretical and Computational Chemistry Studies on Alkenylboronic Acid Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are powerful for analyzing reaction mechanisms at a molecular level. rsc.orgcopernicus.org For alkenylboronic acids, these calculations help elucidate the energetics of transition states and intermediates, providing a clearer picture of how reactions proceed. rsc.org

Pioneering studies have demonstrated that alkenylboron compounds can participate in radical reactions. nih.gov Theoretical calculations have been crucial in understanding the stability of the radical intermediates formed during these processes. For instance, studies on simple vinylboronic esters indicated that the intermediate carbon-centered radical, generated upon radical addition to the alkene, is stabilized by carbon-boron π-bonding. nih.gov Theoretical studies on related boryl radicals using methods like UHF/6–31G* and MP4SDTQ/6–31G* have quantified this stabilization energy. nih.gov

Furthermore, quantum chemical calculations have been instrumental in understanding more complex, catalyzed reactions. In photoredox-catalyzed reactions involving alkenylboronic esters, a key question was whether the catalytic cycle could be sustained through the reduction of an intermediate α-boryl radical. nih.gov Computational models help to assess the feasibility of such steps, supporting the development of efficient synthetic methods. nih.gov These computational approaches allow researchers to explore reaction pathways and design new catalysts and synthetic routes prior to undertaking extensive and costly experimental investigations. rsc.org

Density Functional Theory (DFT) in Reaction Pathway Predictions

Density Functional Theory (DFT) has emerged as one of the most versatile and widely used methods in computational chemistry for studying organic reactions. arxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex molecular systems and reaction pathways relevant to alkenylboronic acids. mongoliajol.infochemrxiv.org

Another area where DFT has provided significant insights is in the radical polymerization of alkenylboronic acid derivatives. researchgate.net A DFT-based investigation revealed that the boron atom moderately stabilizes the propagating radical species. researchgate.net This stabilization suppresses undesirable side reactions, such as chain transfer, and promotes the desired polymerization process. researchgate.net

The table below summarizes representative applications of DFT in studying the reactivity of alkenylboronic acids and their derivatives.

Reaction Type StudiedComputational Method/FunctionalKey Insights Gained
Asymmetric HomologationDensity Functional Theory (DFT)Elucidation of the reaction mechanism via a chiral BINOL ester intermediate; rationalization of stereoselectivity based on steric repulsion. acs.orgfigshare.com
Radical PolymerizationDensity Functional Theory (DFT)Revealed moderate stabilization of the chain-growth radical by the boron atom, suppressing degradative chain transfer. researchgate.net
Intermolecular Radical AdditionCompetitive Experiments & DFTDetermined the influence of olefin and boron substituents on reactivity and regioselectivity. researchgate.net
Interaction with SolventsDFT (M06-2X/6-311++G(3d,2p) with dispersion correction)Investigation of intermolecular hydrogen bonding interactions, for example between carboxylic acids and DMSO, which is relevant for understanding reaction media effects. mongoliajol.info
General Reactivity and StabilityDFT (STO-3G basis set)Calculation of properties like HOMO-LUMO gap to assess chemical stability and reactivity. researchgate.net

Modeling of Boron Lewis Acidity and Reactivity Profiles

The reactivity of boronic acids and their esters is fundamentally governed by the Lewis acidity of the boron center. nih.gov The vacant p-orbital on the boron atom allows it to accept electrons from Lewis bases, an interaction that is central to most transformations involving organoboron compounds. nih.gov Computational modeling provides quantitative metrics for Lewis acidity, enabling predictions of reactivity. arxiv.org

Several computational approaches have been developed to evaluate the Lewis acidity of organoboron compounds. One effective method is the calculation of ammonia (B1221849) affinity (AA), which has been shown to correlate well with experimental results and can precisely evaluate the Lewis acidity of various organoboronic acid derivatives. nih.gov Other metrics include the Gutmann–Beckett (GB) method and the Fluoride (B91410) Ion Affinity (FIA). nih.govresearchgate.net The FIA, in particular, is a widely used theoretical descriptor for quantifying Lewis acidity. arxiv.org Generally, a stronger Lewis acidity, as indicated by a higher affinity value, correlates with increased reactivity in many processes. nih.govd-nb.info

Computational studies have established correlations between structural parameters and Lewis acidity. For instance, shorter B-X (where X is O, N, etc.) bond lengths in boronic esters and amides typically indicate more effective electron donation from the heteroatom's lone pair to the boron's vacant p-orbital, resulting in weaker Lewis acidity. nih.gov

The Lewis acidity can be finely tuned by altering the substituents on the boron atom. For example, replacing alkyl or aryl groups with electron-withdrawing groups or incorporating the boron into specific ligand scaffolds can dramatically increase Lewis acidity. arxiv.orgd-nb.info Machine learning models, built upon data from DFT calculations, are now being used to explore vast chemical spaces and rationally design boron-based Lewis acids with desired properties by analyzing the effects of different substituents. arxiv.org

The table below presents calculated Lewis acidity values for different types of boronic esters, illustrating how the electronic environment around the boron atom influences its Lewis acidity.

Boronate TypeLewis Acidity MetricRelative Lewis AcidityCorrelation with Structure
Phenylboronate B(cat)Ammonia Affinity (AA), FIAStrongPlanar, strained ring enhances acidity.
Phenylboronate B(nad)Ammonia Affinity (AA), FIAStrongFluctuates depending on the computational method. nih.gov
Pinacol (B44631) boronate PhB(pin)Ammonia Affinity (AA)ModerateStandard reference, readily hydrolyzed compared to less acidic boronamides. nih.gov
Boronamide PhB(aam)Ammonia Affinity (AA)WeakStronger electron donation from nitrogen lone pairs reduces Lewis acidity. nih.gov
Boronamide B(mdan)E(LUMO), GEILeast Acidic (estimated)Inconsistent with experimental results, highlighting the importance of the chosen computational metric. nih.gov

Emerging Research Directions and Future Perspectives for Oct 7 Enylboronic Acid

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is revolutionizing the synthesis and application of boronic acids. This technology offers significant advantages in terms of safety, efficiency, scalability, and the ability to use hazardous reagents or access transient intermediates. noelresearchgroup.combeilstein-journals.org

A key application is the continuous synthesis of boronic acids themselves. Researchers have developed simple continuous flow setups that enable the multigram-scale synthesis of various boronic acids within seconds of total reaction time and with remarkable throughput. organic-chemistry.org This method often involves the reaction of an organolithium species with a boron electrophile, a process that is difficult to control in traditional batch setups but is rendered safe and efficient by the precise temperature control and rapid mixing of flow reactors. beilstein-journals.orgorganic-chemistry.org

Flow chemistry also enables novel, multi-step reaction sequences. For example, hazardous diazo compounds can be safely generated and immediately used in a subsequent reaction with a boronic acid in an integrated flow system. beilstein-journals.org This has led to the development of iterative C-C bond-forming reactions where transient, reactive boronic acids are generated and trapped in situ, allowing for the controlled, sequential formation of multiple bonds. beilstein-journals.orgnih.gov The utility of this approach has been demonstrated in the synthesis of precursors to natural products. beilstein-journals.org

Table 2: Flow Chemistry Applications in Boronic Acid Synthesis

Flow ApplicationKey ParametersReactantsOutcome
Continuous Synthesis of Boronic AcidsReaction time < 1 s; Throughput ~60 g/h. organic-chemistry.orgAryl bromides, n-Butyllithium, Trialkyl borate. organic-chemistry.orgRapid, scalable, and high-purity synthesis of boronic acids. organic-chemistry.org
Iterative C-C Bond FormationIntegrated generation and reaction of diazo compounds. beilstein-journals.orgnih.govDiazo compound, Boronic acid. nih.govControlled, sequential formation of up to three C-C bonds. nih.gov
Synthesis of Natural Product PrecursorsIntegrated multi-step flow sequence. beilstein-journals.orgDiazo compound, Boronic acid, Aldehyde. beilstein-journals.orgEfficient synthesis of complex molecules like bakuchiol (B1667714) precursors. beilstein-journals.org

Exploration of New Bond-Forming Reactions

While the Suzuki-Miyaura reaction is the most famous application of boronic acids, researchers are actively exploring new types of bond-forming reactions to expand their synthetic utility. rsc.org A major goal is to build molecular complexity rapidly and in a controlled manner. nih.gov

One significant area of development is metal-free C-C bond formation. nih.gov A notable example is the reductive coupling of boronic acids with tosylhydrazones, which are easily derived from aldehydes and ketones. nih.govorganic-chemistry.org This reaction proceeds without a metal catalyst, is tolerant of a wide array of functional groups, and provides a direct route to structures like biarylmethanes, which are common in pharmaceuticals. organic-chemistry.org

Conjugate addition reactions of boronic acids to electron-deficient alkenes (a metal-free variant of the Hayashi-Miyaura reaction) are also an active area of research. rsc.org These reactions form C-C bonds by adding the organic group from the boronic acid to the β-position of α,β-unsaturated carbonyl compounds. rsc.org

Furthermore, the concept of iterative C-C bond formation is a powerful emerging strategy. nih.gov This involves the in-situ generation of reactive boronic acid intermediates that can engage in sequential coupling reactions. beilstein-journals.orgnih.gov This method allows for the controlled construction of complex molecular skeletons in a single, streamlined process, reducing the need for multiple separate synthetic operations. nih.gov Beyond C-C bonds, the formation of C-N bonds using copper-catalyzed N-arylation reactions remains a vital tool for synthesizing biologically active compounds. thieme-connect.combeilstein-journals.org

Table 3: Emerging Bond-Forming Reactions with Boronic Acids

Reaction TypeCoupling PartnerCatalyst/ConditionsBond FormedSignificance
Reductive CouplingTosylhydrazones. organic-chemistry.orgMetal-free, base-mediated (e.g., K₂CO₃). organic-chemistry.orgC-CMetal-free alternative to cross-coupling for carbonyl derivatives. nih.govorganic-chemistry.org
Conjugate Additionα,β-Unsaturated carbonyls. rsc.orgTransition-metal-free variants are emerging. rsc.orgC-CForms C-C bonds at electron-deficient alkenes. rsc.org
Iterative CouplingDiazo compounds, Aldehydes. beilstein-journals.orgnih.govFlow chemistry, metal-free. nih.govC-C (multiple)Rapidly builds molecular complexity in a sequential manner. nih.gov
N-ArylationAmines, Azoles. thieme-connect.combeilstein-journals.orgCopper-catalyzed. thieme-connect.comC-NKey reaction for synthesizing pharmaceuticals and bioactive molecules. beilstein-journals.org

Sustainability and Green Chemistry Aspects in Boronic Acid Synthesis and Use

The principles of green and sustainable chemistry are increasingly influencing research involving boronic acids. acs.orgnih.gov The goal is to develop chemical processes that are more environmentally benign, reduce waste, and maximize efficiency. mdpi.com

Boronic acids themselves possess favorable "green" characteristics; they generally have low toxicity and are ultimately degraded to boric acid, a relatively harmless inorganic compound. rsc.org Their stability in air and moisture allows for easier handling and often obviates the need for anhydrous solvents or inert atmospheres, simplifying operations. rsc.org

A major focus of green chemistry in this area is the reduction or elimination of hazardous substances, particularly heavy metal catalysts. nih.gov This drives the research into metal-free reactions and the use of catalysts based on abundant, non-toxic metals like iron. nih.govunibe.ch These approaches not only reduce the environmental impact but also simplify product purification by avoiding toxic metal residues. nih.gov


Q & A

Q. What interdisciplinary approaches integrate this compound into biochemical or medicinal chemistry research?

  • Methodological Answer : Explore its use in prodrug design (e.g., boronic acid-based protease inhibitors) or biosensing (glucose monitoring). Collaborate with biologists to assess cytotoxicity (MTT assays) and pharmacokinetics (in vivo models). Validate target engagement via surface plasmon resonance (SPR) .

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